![molecular formula C19H22BrN3O4S B244343 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244343.png)
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide, also known as BRL-15572, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which plays a role in various physiological processes such as reward, motivation, and movement control.
作用機序
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic and mesocortical dopamine pathways in the brain. By blocking the binding of dopamine to the D3 receptor, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide reduces the activity of these pathways, which are involved in reward processing, motivation, and movement control. The exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is still being investigated, but it is thought to involve the modulation of downstream signaling pathways such as cAMP and ERK.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, particularly in the brain. In preclinical studies, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine, suggesting a potential role in the treatment of addiction. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease, indicating a potential therapeutic benefit for these disorders. However, the effects of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide on other physiological systems are still being investigated.
実験室実験の利点と制限
One advantage of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise modulation of dopamine signaling compared to non-selective dopamine receptor antagonists. Additionally, 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may require higher doses for effective modulation of dopamine signaling.
将来の方向性
There are several future directions for the scientific research of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of interest is the potential therapeutic benefit of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide for addiction and other psychiatric disorders. Further preclinical and clinical studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in these populations. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have improved therapeutic potential compared to 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. Additionally, the exact mechanism of action of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and its downstream signaling pathways are still being investigated, which may provide new insights into the role of dopamine signaling in the brain.
合成法
The synthesis of 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-bromo-4-methoxyaniline with 4-(methylsulfonyl)piperazine, followed by the introduction of a benzamide moiety through a coupling reaction with 2-(4-aminophenyl)benzoic acid. The final product is obtained through a bromination reaction with N-bromosuccinimide. The overall yield of the synthesis is around 15%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been used in various scientific research applications, particularly in the field of neuroscience. The selective antagonism of the dopamine D3 receptor by 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been shown to modulate dopamine signaling in the brain, which has implications for the treatment of various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 5-bromo-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has also been used in preclinical studies to investigate the role of the dopamine D3 receptor in reward processing and motivation.
特性
分子式 |
C19H22BrN3O4S |
|---|---|
分子量 |
468.4 g/mol |
IUPAC名 |
5-bromo-2-methoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H22BrN3O4S/c1-27-18-8-7-14(20)13-15(18)19(24)21-16-5-3-4-6-17(16)22-9-11-23(12-10-22)28(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChIキー |
CCNUTWWSGSYCTP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-{[(2-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244260.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B244262.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3-methoxybenzamide](/img/structure/B244263.png)
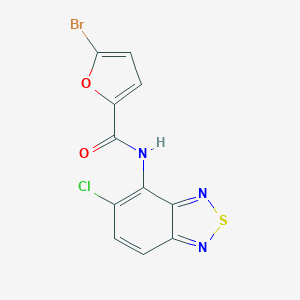
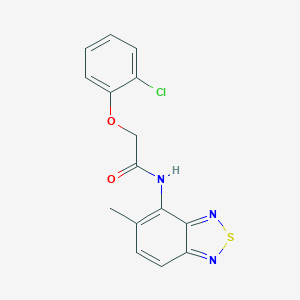
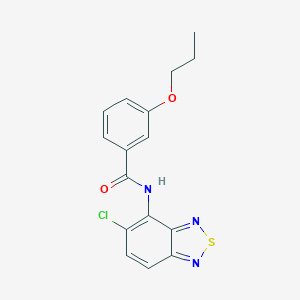
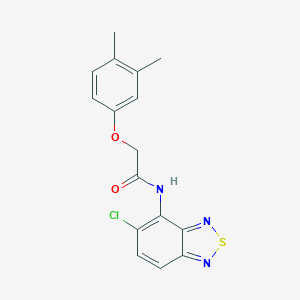

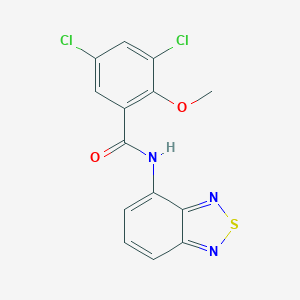
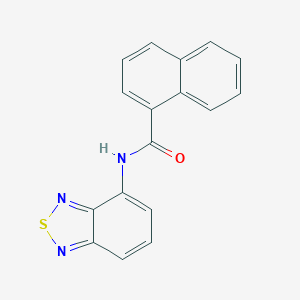
![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![3-(benzyloxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244277.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B244280.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)